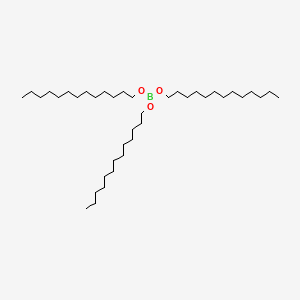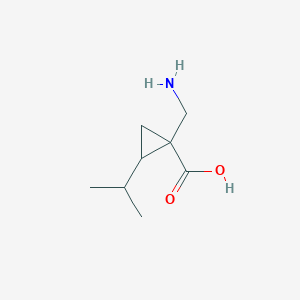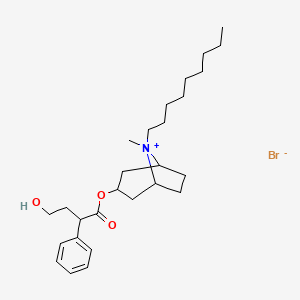
2-Ethylcyclopenta-1,3-diene;ruthenium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) is a coordination compound featuring a ruthenium ion complexed with 2-ethylcyclopenta-1,3-diene ligands. This compound is part of a broader class of organometallic compounds known for their applications in catalysis and materials science. The unique properties of ruthenium complexes make them valuable in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of ruthenium precursors with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with 2-ethylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions and at controlled temperatures to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands, potentially altering their catalytic or material properties .
Applications De Recherche Scientifique
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: Ruthenium complexes are investigated for their potential use in advanced materials, such as conductive polymers and electronic devices.
Industrial Applications: The compound is used in industrial processes, such as the production of fine chemicals and pharmaceuticals, due to its catalytic properties.
Mécanisme D'action
The mechanism by which 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the interaction of the ruthenium ion with various molecular targets. In catalytic applications, the ruthenium ion facilitates the activation of substrates, allowing for the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the substrates used. In biological applications, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death .
Comparaison Avec Des Composés Similaires
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) can be compared with other similar compounds, such as:
Bis(ethylcyclopentadienyl)ruthenium(II): This compound features a similar structure but with ruthenium in a lower oxidation state.
Diethylruthenocene: Another similar compound with two ethylcyclopentadienyl ligands, but with different electronic and steric properties.
The uniqueness of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) lies in its specific oxidation state and ligand environment, which confer distinct reactivity and properties compared to other ruthenium complexes .
Propriétés
Formule moléculaire |
C14H18Ru+2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-ethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+4 |
Clé InChI |
DJMPERHJYLNRCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


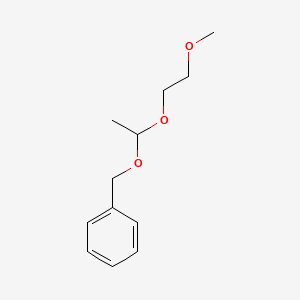
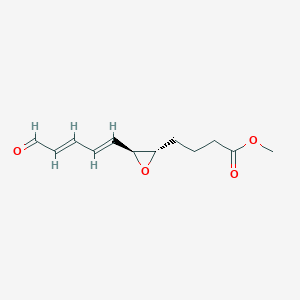
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
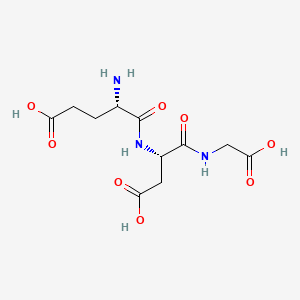

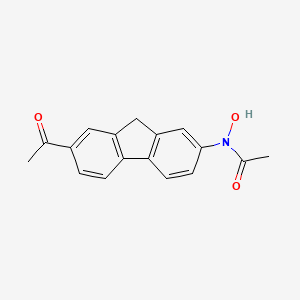

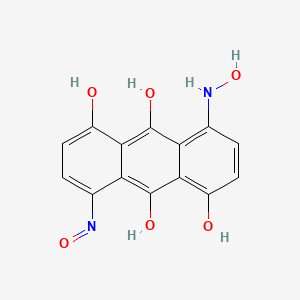
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
